molecular formula C14H18N2O4 B1457690 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid CAS No. 1250999-71-3

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid

Cat. No.: B1457690
CAS No.: 1250999-71-3
M. Wt: 278.3 g/mol
InChI Key: USMOUCKEBWITHA-UHFFFAOYSA-N
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Description

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is a complex organic compound with a molecular formula of C14H18N2O4 and a molecular weight of 278.3 g/mol . This compound is known for its unique structure, which includes a naphthyridine core and a tert-butoxycarbonyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of a naphthyridine derivative with tert-butyl chloroformate under basic conditions to introduce the tert-butoxycarbonyl group . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid apart from similar compounds is its unique naphthyridine core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and research applications .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-10-9(8-16)6-15-7-11(10)12(17)18/h6-7H,4-5,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMOUCKEBWITHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126653
Record name 2,7-Naphthyridine-2,5(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250999-71-3
Record name 2,7-Naphthyridine-2,5(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250999-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthyridine-2,5(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
Reactant of Route 4
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
Reactant of Route 5
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
Reactant of Route 6
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid

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